molecular formula C12H10BrNO2 B11771757 2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione

2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione

Cat. No.: B11771757
M. Wt: 280.12 g/mol
InChI Key: SEQICEWHVVSOCY-ONEGZZNKSA-N
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Description

2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a bromobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact . For instance, simple heating and relatively quick solventless reactions have been used to synthesize these compounds, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione is unique due to its specific bromobutyl side chain, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-[(E)-4-bromobut-2-enyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3+

InChI Key

SEQICEWHVVSOCY-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr

Origin of Product

United States

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